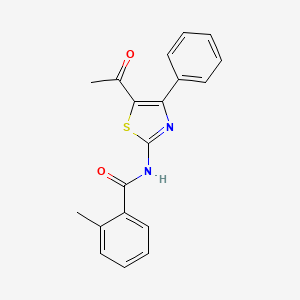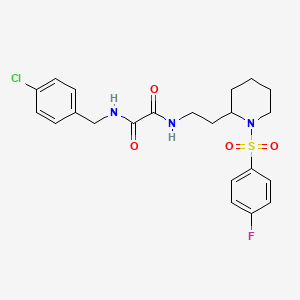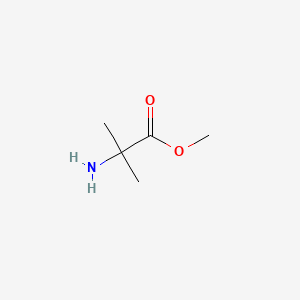![molecular formula C19H12FN3 B2523810 1-(3-Fluorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 730992-50-4](/img/structure/B2523810.png)
1-(3-Fluorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-Fluorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a derivative of the pyrimido[1,2-a]benzimidazole class . Pyrimido[1,2-a]benzimidazoles are nitrogen-containing heterocyclic compounds that form the basis of many natural and synthetic biologically active substances . They have been the subject of considerable attention due to their wide spectrum of biological activity and numerous therapeutic applications in medicine .
Molecular Structure Analysis
While the specific molecular structure analysis of “this compound” is not available, benzimidazole derivatives are known to be structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
Benzimidazole derivatives, including those related to pyrido[1,2-a]benzimidazole, have been synthesized and evaluated for their antitumor activity. Studies have shown that these compounds exhibit pronounced antiproliferative activity on various tumor cell lines, suggesting their potential as antitumor agents. The structure-activity relationship indicates that the planar aromatic surface of these molecules, capable of intercalating into double-stranded DNA, plays a crucial role in their biological activity. Notably, certain derivatives demonstrated high selectivity towards HeLa cells, underscoring the importance of structural features such as the cyano moiety in their antitumor efficacy (Hranjec et al., 2010).
Fluorescent Properties for Biological Studies
Research into the unique fluorescent properties of pyrido[1,2-a]benzimidazole derivatives has unveiled their potential as novel fluorophores. These compounds exhibit intense blue to green fluorescence in solution, which can be advantageous for biological imaging and studies. Their fluorescence intensity, which is significantly stronger in powdered form than that of certain conventional fluorophores, along with weak negative solvatofluorochromism, makes them suitable for various applications in biological research (Hirano et al., 2001).
Antimicrobial Activity
Pyridine and fused pyridine derivatives, including those with the pyrido[1,2-a]benzimidazole structure, have been synthesized and tested for their antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal species, highlighting their potential as antimicrobial agents. The structural diversity of these compounds allows for the exploration of different biological activities and the development of new therapeutic agents (Flefel et al., 2018).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 1-(3-Fluorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile may also interact with multiple targets.
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets through electrophilic substitution . This interaction could result in changes to the target’s function, potentially leading to therapeutic effects.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways and have downstream effects on various biological processes.
Pharmacokinetics
Similar compounds, such as benzimidazole derivatives, are known to interact easily with the biopolymers of the living system . This suggests that this compound may have good bioavailability.
Result of Action
Similar compounds, such as indole derivatives, are known to have diverse biological activities . This suggests that this compound may have a wide range of molecular and cellular effects.
Action Environment
It is known that the efficacy of similar compounds, such as indole derivatives, can be influenced by various factors . This suggests that environmental factors may also influence the action, efficacy, and stability of this compound.
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3/c1-12-9-18(13-5-4-6-14(20)10-13)23-17-8-3-2-7-16(17)22-19(23)15(12)11-21/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWJJQYBNASICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)C4=CC(=CC=C4)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-chloro-6-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2523727.png)










![N-methyl-N-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2523746.png)

![3-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide](/img/structure/B2523749.png)
